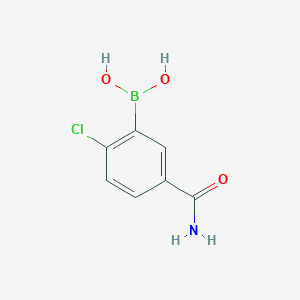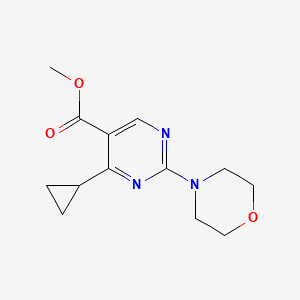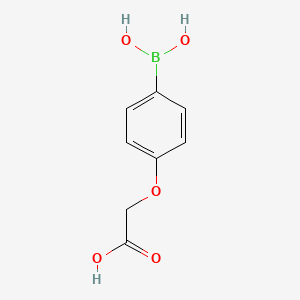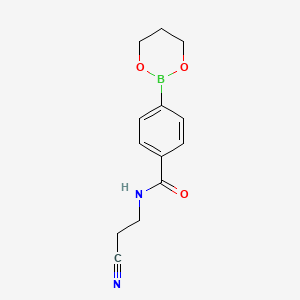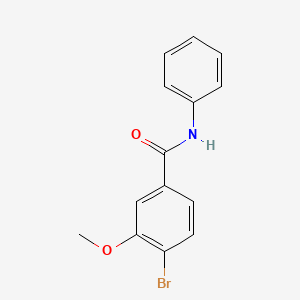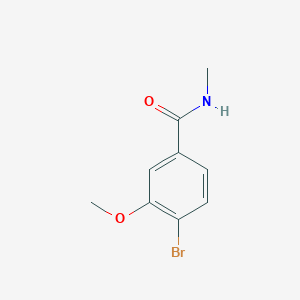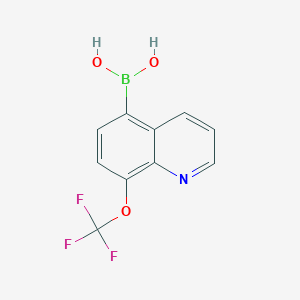
8-Trifluoromethoxyquinoline-5-boronic acid
Descripción general
Descripción
8-Trifluoromethoxyquinoline-5-boronic acid is an organic compound with the molecular formula C10H7BF3NO3 and a molecular weight of 257.0 g/mol . This compound features a quinoline ring substituted with a trifluoromethoxy group at the 8th position and a boronic acid group at the 5th position. Its unique structure makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
8-Trifluoromethoxyquinoline-5-boronic acid has diverse applications in scientific research:
Medicinal Chemistry: The compound’s quinoline scaffold is a prevalent core structure in many bioactive molecules, making it a valuable building block for developing novel therapeutics.
Materials Science: Its unique electronic properties make it useful in the design of advanced materials, including organic semiconductors and light-emitting diodes.
Organic Synthesis: The boronic acid group allows for versatile modifications through coupling reactions, facilitating the synthesis of complex organic molecules.
Safety and Hazards
8-Trifluoromethoxyquinoline-5-boronic acid is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .
Mecanismo De Acción
Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility and wide range of applications in organic synthesis, medicinal chemistry, and materials science .
Target of Action
They can interact with various biological targets such as enzymes, receptors, and proteins, depending on their structure and the other functional groups present .
Mode of Action
Boronic acids can form reversible covalent bonds with proteins, enzymes, and other biological molecules. This property is often exploited in the design of enzyme inhibitors, where the boronic acid moiety forms a reversible complex with the active site of the enzyme .
Biochemical Pathways
Compounds containing boronic acid can interfere with various biochemical pathways depending on their structure and the nature of their target .
Pharmacokinetics
The ADME properties of boronic acids can vary widely depending on their structure. Some boronic acids have good oral bioavailability and stability in vivo, while others may require modification to improve these properties .
Result of Action
Boronic acids can have a wide range of effects at the molecular and cellular level, depending on their structure and target .
Action Environment
The action of boronic acids can be influenced by various environmental factors such as pH and the presence of certain ions. For example, the reactivity of boronic acids can increase under acidic conditions .
Análisis Bioquímico
Biochemical Properties
8-Trifluoromethoxyquinoline-5-boronic acid plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for studying enzyme mechanisms and protein interactions. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to interfere with key cellular processes, such as protein synthesis and degradation. This can lead to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. For instance, it can inhibit the activity of serine proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as organ damage or impaired cellular function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. Its interaction with metabolic enzymes can influence the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing cellular processes and biochemical reactions .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. Its subcellular localization can impact its interaction with biomolecules and its overall biological activity .
Métodos De Preparación
The synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Boronic Acid Functionalization: The boronic acid group is introduced through borylation reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
8-Trifluoromethoxyquinoline-5-boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.
Comparación Con Compuestos Similares
8-Trifluoromethoxyquinoline-5-boronic acid can be compared with other similar compounds, such as:
5-Trifluoromethylquinoline-8-boronic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and binding properties.
6-Fluoroquinoline-8-boronic acid: The presence of a fluorine atom at the 6th position alters the electronic properties of the quinoline ring.
3-Bromo-5-(trifluoromethoxy)phenylboronic acid: This compound features a bromine atom and a phenyl ring, offering different reactivity and applications.
The unique combination of the trifluoromethoxy group and the boronic acid functionality in this compound provides distinct advantages in terms of reactivity, binding affinity, and versatility in synthetic applications.
Propiedades
IUPAC Name |
[8-(trifluoromethoxy)quinolin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3NO3/c12-10(13,14)18-8-4-3-7(11(16)17)6-2-1-5-15-9(6)8/h1-5,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZERWIWJDFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=NC2=C(C=C1)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674737 | |
| Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-46-2 | |
| Record name | B-[8-(Trifluoromethoxy)-5-quinolinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1420396.png)
![methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1420398.png)
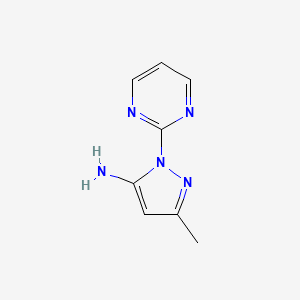
![2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1420403.png)
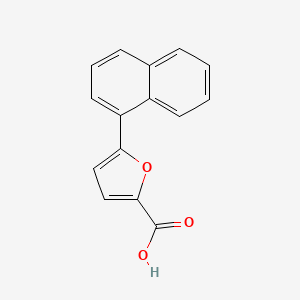
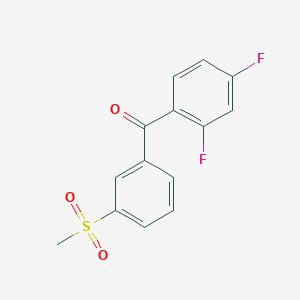
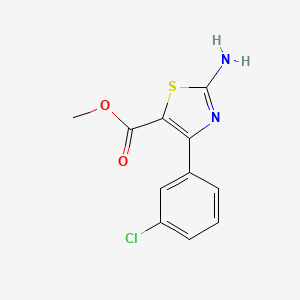
![3,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B1420409.png)
